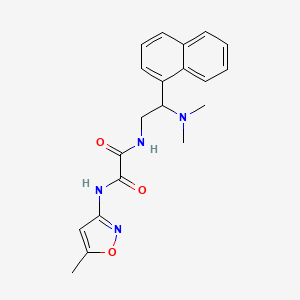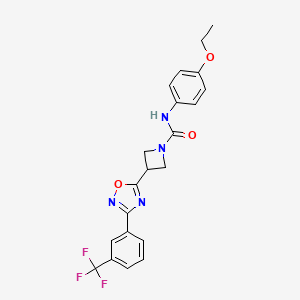
N-(4-ethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C21H19F3N4O3 and its molecular weight is 432.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Efficient Scale-Up Synthesis in Preclinical Studies
An efficient scale-up synthesis process for a structurally similar compound, BMS-520, was reported by Hou et al. (2016). BMS-520, a potent and selective isoxazole-containing S1P1 receptor agonist, was synthesized through a highly regioselective cycloaddition and an improved method for 1,2,4-oxadiazole formation. This synthesis was utilized for the preparation of BMS-520 for preclinical toxicological studies (Hou et al., 2016).
Antidiabetic Screening of Novel Derivatives
Lalpara et al. (2021) synthesized a series of N-substituted derivatives containing the 1,2,4-oxadiazol moiety. These compounds were evaluated for in vitro antidiabetic activity using an α-amylase inhibition assay. This demonstrates the potential application of similar compounds in the treatment of diabetes (Lalpara et al., 2021).
Anticancer Evaluation
Ravinaik et al. (2021) designed and synthesized substituted benzamides with a similar core structure. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of structurally related compounds in cancer therapy (Ravinaik et al., 2021).
Crystal Structure Analysis
Zhong et al. (2010) conducted a study on the synthesis and crystal structure of two diflunisal carboxamides. These compounds, structurally similar to the queried compound, were confirmed by single-crystal X-ray diffraction, providing insights into the molecular arrangement and stability of such compounds (Zhong et al., 2010).
Antimicrobial Activity
Jadhav et al. (2017) synthesized a series of novel compounds derived from a similar core structure. These compounds exhibited moderate to good antimicrobial activities against various bacterial and fungal strains, suggesting the potential antimicrobial application of similar compounds (Jadhav et al., 2017).
Biotransformation and Hepatobiliary Transport Studies
Matsson et al. (2011) investigated the biotransformation and hepatobiliary transport of AZD0837, a compound structurally related to the queried compound. This study provides valuable insights into the metabolic pathways and transportation mechanisms of similar compounds in a biological system (Matsson et al., 2011).
Antiplasmodial Activities
Hermann et al. (2021) prepared and tested derivatives with structural similarities for their activities against strains of Plasmodium falciparum. This study suggests the potential of similar compounds in the treatment of malaria (Hermann et al., 2021).
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c1-2-30-17-8-6-16(7-9-17)25-20(29)28-11-14(12-28)19-26-18(27-31-19)13-4-3-5-15(10-13)21(22,23)24/h3-10,14H,2,11-12H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHZYKSEMYAIAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(1-cyclohexenyl)ethyl]amino}-1-phenyl-2(1H)-pyrazinone](/img/structure/B3011843.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3011844.png)


![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B3011851.png)
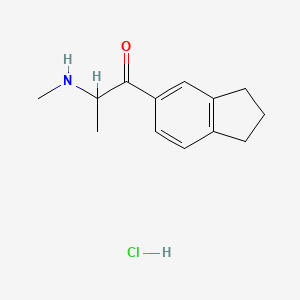
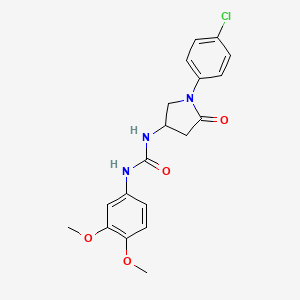
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B3011856.png)
![N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3011857.png)
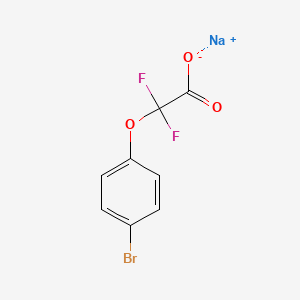
![N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011859.png)
![5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B3011862.png)
